Cas no 2227738-83-0 (rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromophenol)

rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromophenol Chemical and Physical Properties
Names and Identifiers
-
- rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromophenol
- 2227738-83-0
- rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromophenol
- EN300-1924450
-
- Inchi: 1S/C12H16BrNO/c1-12(2)9(6-14)11(12)8-5-7(13)3-4-10(8)15/h3-5,9,11,15H,6,14H2,1-2H3/t9-,11-/m0/s1
- InChI Key: MLDJOWYEUWACBE-ONGXEEELSA-N
- SMILES: BrC1C=CC(=C(C=1)[C@H]1[C@H](CN)C1(C)C)O
Computed Properties
- Exact Mass: 269.04153g/mol
- Monoisotopic Mass: 269.04153g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2Ų
- XLogP3: 2.6
rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1924450-0.1g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromophenol |
2227738-83-0 | 0.1g |
$1195.0 | 2023-09-17 | ||
Enamine | EN300-1924450-0.25g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromophenol |
2227738-83-0 | 0.25g |
$1249.0 | 2023-09-17 | ||
Enamine | EN300-1924450-1.0g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromophenol |
2227738-83-0 | 1g |
$1357.0 | 2023-06-02 | ||
Enamine | EN300-1924450-10.0g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromophenol |
2227738-83-0 | 10g |
$5837.0 | 2023-06-02 | ||
Enamine | EN300-1924450-5.0g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromophenol |
2227738-83-0 | 5g |
$3935.0 | 2023-06-02 | ||
Enamine | EN300-1924450-5g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromophenol |
2227738-83-0 | 5g |
$3935.0 | 2023-09-17 | ||
Enamine | EN300-1924450-10g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromophenol |
2227738-83-0 | 10g |
$5837.0 | 2023-09-17 | ||
Enamine | EN300-1924450-1g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromophenol |
2227738-83-0 | 1g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1924450-0.05g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromophenol |
2227738-83-0 | 0.05g |
$1140.0 | 2023-09-17 | ||
Enamine | EN300-1924450-0.5g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromophenol |
2227738-83-0 | 0.5g |
$1302.0 | 2023-09-17 |
rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromophenol Related Literature
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
Additional information on rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromophenol
Introduction to rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromophenol (CAS No. 2227738-83-0)
Rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromophenol (CAS No. 2227738-83-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropyl ring with an aminomethyl substituent and a 4-bromophenol moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The cyclopropyl ring is a three-membered carbon ring that imparts significant strain to the molecule due to the high angle strain between the carbon atoms. This strain can influence the reactivity and conformational flexibility of the compound, which in turn can affect its interactions with biological targets. The aminomethyl group attached to the cyclopropyl ring is a functional group that can participate in hydrogen bonding and other non-covalent interactions, making it an important site for molecular recognition and binding.
The 4-bromophenol moiety is another key structural feature of this compound. The presence of the bromine atom can modulate the electronic properties of the phenol ring, affecting its reactivity and potential for forming hydrogen bonds or other interactions with biological molecules. Phenolic compounds are known for their antioxidant properties and their ability to interact with various enzymes and receptors, making them valuable in the development of therapeutic agents.
Recent studies have explored the potential applications of rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromophenol in various biological systems. One notable area of research is its activity as an inhibitor of specific enzymes involved in metabolic pathways. For example, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a key enzyme involved in lipid metabolism, suggesting its potential as a therapeutic agent for metabolic disorders such as obesity and diabetes.
Another area of interest is the compound's potential as an anti-inflammatory agent. Inflammation is a complex biological response that plays a crucial role in various diseases, including autoimmune disorders and chronic inflammatory conditions. Research has shown that rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromophenol can modulate the activity of pro-inflammatory cytokines and reduce inflammation in vitro and in animal models. This makes it a promising candidate for further investigation in the development of anti-inflammatory drugs.
In addition to its potential therapeutic applications, rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromophenol has also been studied for its use as a chemical probe in biological research. Chemical probes are small molecules that can be used to study the function of specific proteins or pathways in living systems. The unique structural features of this compound make it suitable for use as a probe to investigate the role of specific enzymes or receptors in various biological processes.
The synthesis of rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromophenol has been optimized using modern synthetic methods to ensure high yields and purity. One common approach involves the coupling of a bromophenol derivative with a cyclopropyl amine precursor followed by functional group manipulations to achieve the desired structure. The synthetic route is designed to be scalable and cost-effective, making it suitable for large-scale production if needed.
In conclusion, rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromophenol (CAS No. 2227738-83-0) is a promising compound with diverse potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation as a therapeutic agent or chemical probe. Ongoing research continues to explore its properties and potential uses, contributing to advancements in drug discovery and development.
2227738-83-0 (rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromophenol) Related Products
- 69366-98-9(Cyanobis(3-methylbutyl)amine)
- 1227268-97-4(4-Chloro-6-isopropyl (1H)indazole)
- 2228652-90-0(1-(3,4-difluoro-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile)
- 1042626-75-4(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine)
- 1874553-12-4(5-chloro-2-(4-methylpiperidin-4-yl)oxypyridine)
- 2094031-82-8(cis-3-amino-3-(4-bromophenyl)cyclobutanol;hydrochloride)
- 1019480-80-8(1-(4-methylphenyl)ethyl(2-methylpropyl)amine)
- 1805586-75-7(Ethyl 6-aminomethyl-2-chloro-3-cyanophenylacetate)
- 2411248-56-9(3-(1-methyl-1H-pyrazole-4-amido)phenyl sulfurofluoridate)
- 1807007-81-3(Methyl 3-amino-2-bromo-6-(trifluoromethyl)benzoate)




